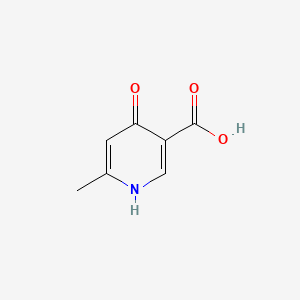

4-Hydroxy-6-methylnicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJLDZLRTUWFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955410 | |

| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33821-58-8, 67367-33-3 | |

| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-6-methyl-nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical protocols for 4-Hydroxy-6-methylnicotinic acid. This document is intended to serve as a core resource for professionals engaged in chemical research and pharmaceutical development.

Core Properties

This compound, also known by its IUPAC name 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a pyridine derivative.[1] It presents as a white to off-white solid.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2][3] |

| CAS Number | 67367-33-3 | [1][2][4][5] |

| Melting Point | 263-265 °C | [2] |

| Boiling Point (Predicted) | 481.1 ± 45.0 °C | [2] |

| Density (Predicted) | 1.393 g/cm³ | [2] |

| pKa (Predicted) | 0.26 ± 0.10 | [2] |

| Appearance | White to off-white solid | [2] |

| InChI Key | AOJLDZLRTUWFFY-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=CC(=O)C(=CN1)C(=O)O | [1] |

| Topological Polar Surface Area | 70.42 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Reactivity

This compound serves as a versatile starting material in organic synthesis. One notable application is its use in the synthesis of methyl 4-hydroxy-6-methylnicotinate, a precursor for more complex molecules.[6] The synthesis can be achieved via an esterification reaction.[6]

This protocol is based on the esterification of this compound.[6]

Materials:

-

This compound (200 mmol, 30.6 g)[6]

-

Dichloromethane (DCM, 250 mL)[6]

-

Methanol (MeOH, 250 mL)[6]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 220 mmol, 42.2 g)[6]

-

4-Dimethylaminopyridine (DMAP, 10.00 mmol, 1.222 g)[6]

-

Silica gel for column chromatography[6]

-

Solvents for chromatography (DCM/MeOH, 20:1 by volume)[6]

Procedure:

-

A solution of this compound (200 mmol) is prepared in a mixture of DCM (250 mL) and MeOH (250 mL).[6]

-

To this solution, EDCI (220 mmol) and DMAP (10.00 mmol) are added at room temperature.[6]

-

The resulting mixture is stirred under reflux conditions.[6]

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.[6]

-

Upon completion, the mixture is concentrated using a rotary evaporator.[6]

-

The residue is then purified by silica gel column chromatography, eluting with a DCM/MeOH (20:1) mixture to yield the final product, methyl 4-hydroxy-6-methylnicotinate.[6]

Workflow Diagram:

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[6]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[6] For the related ester, methyl 4-hydroxy-6-methylnicotinate, characteristic proton signals were observed at δ 8.15, 6.16, 4.80, 3.70, and 2.16 ppm in D₂O.[6] Carbon signals were observed at δ 177.62, 166.19, 150.20, 143.84, 118.60, 114.80, 51.97, and 17.79 ppm.[6]

2. Mass Spectrometry (MS):

-

Technique: High-Resolution Mass Spectrometry (HRMS) with an electrospray interface (ESI) can be used to confirm the molecular formula.

-

Procedure: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The instrument provides a precise mass-to-charge ratio, which can be used to determine the elemental composition.

3. Infrared (IR) Spectroscopy:

-

Technique: Fourier-Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: A small amount of the solid sample is placed directly on the ATR crystal. The resulting spectrum will show characteristic absorption bands for the functional groups present, such as O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C=C/C=N (aromatic ring) vibrations.

Analytical Workflow Diagram:

Safety and Handling

Based on GHS classifications, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[1]

Applications in Research and Development

This compound and its derivatives are valuable intermediates in organic synthesis. For example, the related compound 6-Methylnicotinic acid is known to be an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) etoricoxib.[7][8] The functional groups present on the pyridine ring of this compound—the hydroxyl, methyl, and carboxylic acid groups—allow for a variety of chemical transformations, making it a useful building block for creating libraries of compounds for drug discovery screening. It can also be used in the synthesis of isomeric lanthanide complexes for studying their crystal structure and properties.[4]

References

- 1. 4-Hydroxy-6-methyl-nicotinic acid | C7H7NO3 | CID 10702014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 67367-33-3 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 67367-33-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. rsc.org [rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxy-6-methylnicotinic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-6-methylnicotinic acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its chemical structure, physicochemical properties, and a key synthetic route. Experimental protocols and spectroscopic data are presented to facilitate its use in research and development.

Chemical Structure and Formula

This compound, a substituted pyridine derivative, is characterized by a pyridine ring with a hydroxyl group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 3-position. It exists in tautomeric equilibrium with its pyridone form, 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, which is the predominant isomer.

Chemical Formula: C₇H₇NO₃[1][2]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 153.14 g/mol | [2][3] |

| IUPAC Name | 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | [4] |

| CAS Number | 67367-33-3 (alternative: 33821-58-8) | [1][2] |

| Appearance | White to yellow powder or crystalline solid | |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Room temperature or -20°C | [2][5] |

Synthesis

A common and effective method for the synthesis of this compound involves the reaction of 4-Hydroxy-6-methyl-2-pyrone with aqueous ammonium hydroxide.[6] This reaction proceeds via ring-opening of the pyrone lactone followed by recyclization to form the pyridone ring.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one (a tautomer)

This protocol describes the synthesis of the pyridone tautomer from 4-hydroxy-6-methylpyran-2-one.

Materials:

-

4-Hydroxy-6-methylpyran-2-one

-

28% Ammonium hydroxide solution

Procedure: [6]

-

To a 25 mL flask, add 4-hydroxy-6-methylpyran-2-one (1 mmol).

-

While stirring, add 28% ammonium hydroxide (5 mmol).

-

Continue stirring the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, 4-hydroxy-6-methylpyridin-2(1H)-one, can be isolated. The reported yield for this conversion is 80%.[6]

Spectroscopic Data

NMR Spectroscopy of Methyl 4-hydroxy-6-methylnicotinate

The following data was reported for the ¹H and ¹³C NMR spectra of methyl 4-hydroxy-6-methylnicotinate.[7]

¹H NMR (400 MHz, D₂O):

-

δ 8.15 (s, 1H)

-

δ 6.16 (s, 1H)

-

δ 3.70 (s, 3H)

-

δ 2.16 (s, 3H)

¹³C NMR (101 MHz, D₂O):

-

δ 177.62

-

δ 166.19

-

δ 150.20

-

δ 143.84

-

δ 118.60

-

δ 114.80

-

δ 51.97

-

δ 17.79

FT-IR Spectroscopy

The FT-IR spectrum of a nicotinic acid derivative will typically exhibit characteristic absorption bands. For this compound, the following peaks can be anticipated based on its functional groups:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (aromatic and methyl): Bands in the 3100-2800 cm⁻¹ region.

-

C=O stretch (pyridone and carboxylic acid): Strong absorptions in the 1750-1650 cm⁻¹ range.

-

C=C and C=N stretches (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry, carboxylic acids often undergo fragmentation through the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[8] For this compound (MW = 153.14), prominent fragments might be observed at m/z values corresponding to the loss of these moieties.

Biological Activity and Applications

The biological activities of this compound are not extensively documented in publicly available literature. However, related nicotinic acid and pyridinone structures are known to possess a range of biological activities. For instance, 6-Methylnicotinic acid is an intermediate in the synthesis of the drug Etoricoxib, a non-steroidal anti-inflammatory drug.[9] The structural similarity suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its pharmacological potential.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and synthesis of this compound. The information and experimental protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this versatile compound.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Hydroxy-6-methyl-nicotinic acid | C7H7NO3 | CID 10702014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on the Physicochemical Properties of 4-Hydroxy-6-methylnicotinic Acid (CAS Number: 67367-33-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylnicotinic acid, identified by the CAS number 67367-33-3, is a heterocyclic compound and a derivative of nicotinic acid (Vitamin B3). Its chemical structure, featuring both a hydroxyl and a methyl group on the pyridine ring, imparts unique physicochemical properties that are of significant interest in pharmaceutical and biochemical research. This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and an exploration of its potential role within metabolic pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing decisions in drug formulation, synthesis, and biological activity studies.

General and Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 263-265 °C | [2][3] |

| Boiling Point (Predicted) | 481.1 ± 45.0 °C | [2] |

| Density (Predicted) | 1.393 g/cm³ | [2][4] |

Chemical and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| IUPAC Name | 4-hydroxy-6-methylpyridine-3-carboxylic acid | |

| InChI | InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | [1][2] |

| InChIKey | AOJLDZLRTUWFFY-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC(=O)C(=CN1)C(=O)O | |

| pKa (Predicted) | 0.26 ± 0.10 | [2] |

| Solubility | Soluble in water and organic solvents. | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be adapted for the characterization of this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded. The range between these two temperatures constitutes the melting range. For a pure compound, this range is typically narrow.

Density Determination (Gas Pycnometry)

Gas pycnometry provides a highly accurate method for determining the density of a solid powder.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in the sample chamber of the gas pycnometer.

-

Purging: The chamber is purged with a non-reactive gas, typically helium, to remove any adsorbed moisture or air.

-

Measurement: The instrument measures the pressure change when a known volume of the gas is introduced into the sample chamber. By applying the ideal gas law, the volume of the solid sample is accurately determined.

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Spectroscopic Analysis

Spectroscopic techniques are vital for confirming the chemical structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance III 400 MHz instrument.

-

Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: Spectra are acquired with appropriate pulse sequences and acquisition parameters to resolve all proton and carbon signals. The chemical shifts, coupling constants, and integration values are then analyzed to confirm the molecular structure.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

HRMS analysis can be performed using an instrument like an Agilent 6520 Q-TOF LC/MS.

-

Methodology: The sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI), and the exact mass of the molecular ion is measured. This allows for the determination of the elemental composition and confirmation of the molecular formula with high accuracy.

-

Potential Metabolic Pathway Involvement

While specific signaling pathways for this compound are not yet fully elucidated, its structural similarity to nicotinic acid suggests a potential interaction with the Nicotinamide Adenine Dinucleotide (NAD⁺) biosynthesis and salvage pathways. NAD⁺ is a critical coenzyme in numerous cellular redox reactions and signaling processes. Understanding how derivatives like this compound might influence these pathways is a key area for future research.

The diagram below illustrates the established salvage pathway for nicotinic acid and proposes a potential point of interaction for this compound.

Caption: Proposed interaction of this compound with the NAD+ salvage pathway.

The logical workflow to investigate the influence of this compound on this pathway would involve treating relevant cell lines (e.g., hepatocytes) with the compound and subsequently quantifying the levels of NAD⁺ and its precursors using techniques like liquid chromatography-mass spectrometry (LC-MS).

Caption: Workflow for studying the effects of the compound on NAD+ metabolism.

Conclusion

This compound (CAS 67367-33-3) is a compound with well-defined physicochemical properties that make it a subject of interest for further research and development. This guide provides a foundational understanding of its characteristics and the experimental approaches required for its study. The potential for this molecule to interact with fundamental metabolic pathways, such as NAD⁺ synthesis, opens up exciting avenues for investigation in areas of metabolic disorders, neurodegenerative diseases, and aging. The provided experimental workflows and diagrams serve as a starting point for researchers aiming to explore the biological significance of this intriguing molecule.

References

The Pharmacological Potential of 4-Hydroxy-6-methylnicotinic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives continue to be a rich source of novel therapeutic agents. Among these, 4-Hydroxy-6-methylnicotinic acid and its derivatives are emerging as a class of compounds with diverse and significant biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their antimicrobial, antioxidant, and antitumor properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often begins with the parent compound, this compound, which can be synthesized from 4-Hydroxy-6-methyl-2-pyrone[1]. A common synthetic modification is the esterification of the carboxylic acid group. For instance, methyl 4-hydroxy-6-methylnicotinate can be synthesized from this compound using methanol in the presence of a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylpropylamine) carbodiimide hydrochloride (EDCI) and a catalyst such as 4-dimethylaminopyridine (DMAP)[2].

A representative synthetic scheme for the esterification of this compound is depicted below.

Caption: Synthetic pathway for Methyl 4-hydroxy-6-methylnicotinate.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-6-methylnicotinate

This protocol is adapted from a method used for a similar substrate[2].

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/MeOH mixture)

Procedure:

-

Dissolve this compound in a mixture of DCM and MeOH at room temperature.

-

Add EDCI and a catalytic amount of DMAP to the solution.

-

Stir the solution under reflux conditions.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, concentrate the mixture on a rotary evaporator.

-

Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., DCM/MeOH, 20:1 by volume) to obtain the final product.

Biological Activities of this compound Derivatives

Derivatives of this compound and structurally related compounds have demonstrated a range of biological activities. The following sections summarize the key findings in antimicrobial, antioxidant, and antitumor activities.

Antimicrobial Activity

While specific data for this compound derivatives is limited in the provided search results, studies on structurally similar 4-hydroxycoumarin derivatives provide valuable insights into their potential antimicrobial effects. These compounds have shown activity against various bacteria and fungi, with a notable efficacy against Gram-positive bacteria[3][4][5].

Table 1: Antimicrobial Activity of 4-Hydroxycoumarin Derivatives

| Compound | Test Organism | Method | Activity (Inhibition Zone in mm) | Reference |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Staphylococcus aureus | Diffusion | 34.5 | [3] |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Bacillus subtilis | Diffusion | 24 | [3] |

It is important to note that these compounds did not show significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa[3][4][5]. The antifungal activity against Candida albicans was reported to be weaker than the antibacterial activity[3][4].

Below is a generalized workflow for assessing antimicrobial activity.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxy-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

IUPAC Name and Synonyms

The standardized nomenclature and common synonyms for this compound are crucial for accurate identification in research and procurement.

IUPAC Name: 6-methyl-4-oxo-1H-pyridine-3-carboxylic acid[1]

Synonyms:

-

4-Hydroxy-6-methyl-3-pyridinecarboxylic acid

-

6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid[1]

-

4-Hydroxy-6-methyl-3-picolinic acid[2]

-

6-Methyl-4(1H)-pyridone-3-carboxylic acid

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-Hydroxy-6-methylnicotinic acid is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [1][2][3] |

| Molecular Weight | 153.14 g/mol | [1][3] |

| CAS Number | 67367-33-3, 33821-58-8 | [1] |

| Appearance | White to yellow powder or crystalline solid | [4] |

| Melting Point | 263-265 °C | |

| Boiling Point (Predicted) | 481.1 ± 45.0 °C | [5] |

| Density (Predicted) | 1.393 g/cm³ | [5] |

| pKa (Predicted) | 0.26 ± 0.10 | [5] |

| Purity (Typical) | ≥96.0% (HPLC) | [4] |

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively described in the readily available literature, its derivatives are of interest. A notable example is the synthesis of its methyl ester, methyl 4-hydroxy-6-methylnicotinate, which utilizes this compound as the starting material.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-6-methylnicotinate[6]

This protocol details the esterification of this compound.

Materials:

-

This compound (98%)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 99%)

-

4-Dimethylaminopyridine (DMAP, 99%)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

To a solution of this compound (30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (42.2 g, 220 mmol) and DMAP (1.222 g, 10.00 mmol) at room temperature.

-

Stir the solution under reflux conditions.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the complete disappearance of this compound.

-

Upon completion, concentrate the mixture using a rotary evaporator.

-

Purify the residue by silica gel column chromatography with an elution of DCM/MeOH (20:1 by volume) to yield the product, methyl 4-hydroxy-6-methylnicotinate.

Yield: 29.5 g (88%)

Biological and Pharmacological Activity

Currently, there is a notable lack of in-depth, publicly available data on the specific biological activities, mechanism of action, and signaling pathways associated with this compound. Its primary documented use is as a starting material in the synthesis of other compounds, such as isomeric lanthanide complexes with potential applications in materials science.[6]

Given its structural relation to nicotinic acid (Vitamin B3) and its derivatives, it is plausible that this compound could be investigated for roles in metabolic pathways or as a ligand for nicotinic acid receptors. However, without experimental data, any potential pharmacological role remains speculative.

Logical Workflow for Synthetic Elaboration

While no complex signaling pathways involving this compound have been identified, a logical workflow for its synthetic utilization can be visualized. The following diagram illustrates the transformation of the parent acid to its methyl ester and a subsequent bromination step, representing a common sequence in medicinal chemistry to generate new analogues for screening.

Caption: Synthetic elaboration of this compound.

Conclusion

This compound is a well-characterized compound in terms of its chemical structure and basic properties. Its utility as a synthetic precursor is demonstrated in the preparation of its methyl ester. However, a significant gap exists in the understanding of its biological and pharmacological profile. This presents an opportunity for researchers in drug discovery and development to explore the potential of this molecule and its derivatives. Future studies could focus on screening for activity against various biological targets, particularly those associated with nicotinic acid and its analogues, to uncover novel therapeutic applications.

References

- 1. 4-Hydroxy-6-methyl-nicotinic acid | C7H7NO3 | CID 10702014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. 4-Hydroxy-6-methyl-nicotinic acid, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. This compound | 67367-33-3 [m.chemicalbook.com]

- 6. This compound | 67367-33-3 [chemicalbook.com]

Unlocking the Therapeutic Potential of 4-Hydroxy-6-methylnicotinic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Core Scaffold in Drug Discovery and Development

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the versatile scaffold of 4-Hydroxy-6-methylnicotinic acid. This pyridine derivative, also known by its synonym 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, presents a promising starting point for the development of novel therapeutics. This document outlines its potential research applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Chemical and Physical Properties

This compound is a small organic molecule with the chemical formula C₇H₇NO₃ and a molecular weight of approximately 153.14 g/mol . Its structure, characterized by a pyridone ring with hydroxyl, methyl, and carboxylic acid functional groups, provides a rich template for chemical modification and optimization in drug discovery programs.

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid |

| CAS Number | 67367-33-3 |

Potential Research Applications

Derivatives of this compound have demonstrated significant potential in two key therapeutic areas: as antimalarial agents and as cytotoxic compounds for cancer therapy.

Antimalarial Activity

Derivatives based on the 4-pyridone core, structurally similar to this compound, have shown potent activity against the malaria parasite, Plasmodium falciparum. These compounds have been identified as inhibitors of the mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex.

| Compound | Target | Organism | Assay | IC₅₀ (nM) | Reference |

| Diaryl ether substituted 4-pyridones | Cytochrome bc1 complex | Plasmodium falciparum | In vitro inhibition | >500-fold improvement over chloroquine | [1] |

Note: The reference indicates a significant improvement in IC₅₀ compared to chloroquine, but does not provide a specific value for the derivatives.

Anticancer Activity

Novel dihydropyridine carboxylic acid derivatives have exhibited cytotoxic effects against human cancer cell lines. Notably, these compounds have shown promising activity against the HCT-15 human colon cancer cell line, with a proposed mechanism of action involving the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[2]

| Compound | Target | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Dihydropyridine carboxylic acid derivative 3a | PARP-1 (proposed) | HCT-15 (human colon cancer) | MTT Assay | 7.94 ± 1.6 | [2][3] |

| Dihydropyridine carboxylic acid derivative 3b | PARP-1 (proposed) | HCT-15 (human colon cancer) | MTT Assay | 9.24 ± 0.9 | [2][3] |

Experimental Protocols

Synthesis of this compound Derivatives

A general synthesis for a key intermediate, methyl 4-hydroxy-6-methylnicotinate, is provided below. This can serve as a starting point for further derivatization.

Synthesis of Methyl 4-hydroxy-6-methylnicotinate

-

Materials: this compound, Dichloromethane (DCM), Methanol (MeOH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP).

-

Procedure:

-

To a solution of this compound (200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (220 mmol) and DMAP (10.00 mmol) at room temperature.

-

Stir the solution under reflux conditions.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Concentrate the mixture on a rotary evaporator.

-

Purify the residue by silica gel column chromatography using a DCM/MeOH (20:1 by volume) eluent to yield the product.[4]

-

In Vitro Antimalarial Assay (SYBR Green I-based)

This protocol is adapted for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[5][6]

-

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Complete medium (RPMI 1640 with supplements)

-

96-well microplates pre-dosed with test compounds

-

SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100)

-

SYBR Green I dye

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a parasite suspension in complete medium at a desired hematocrit and parasitemia.

-

Add the parasite suspension to the pre-dosed 96-well plates.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for at least 1 hour.

-

Read the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.

-

Calculate the IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on the HCT-15 cancer cell line.[7][8][9]

-

Materials:

-

HCT-15 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed HCT-15 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

-

Signaling Pathway Visualizations

Inhibition of the P. falciparum Cytochrome bc1 Complex

Derivatives of this compound can inhibit the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in P. falciparum. This inhibition disrupts the Q-cycle, blocking the transfer of electrons from ubiquinol to cytochrome c, which in turn halts ATP synthesis and leads to parasite death.[6][10][11]

Caption: Inhibition of the P. falciparum cytochrome bc1 complex by a 4-pyridone derivative.

PARP-1 Inhibition Leading to Apoptosis in Cancer Cells

Dihydropyridine carboxylic acid derivatives are proposed to induce cytotoxicity in cancer cells through the inhibition of PARP-1. PARP-1 is a key enzyme in the repair of DNA single-strand breaks (SSBs). Its inhibition leads to the accumulation of SSBs, which, upon replication, are converted to double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA mutations), these DSBs cannot be repaired, leading to genomic instability and subsequent apoptosis.[12][13][14]

References

- 1. Cytochrome_bc1_Complex [collab.its.virginia.edu]

- 2. proteopedia.org [proteopedia.org]

- 3. [PDF] Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay | Semantic Scholar [semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. iddo.org [iddo.org]

- 6. journals.asm.org [journals.asm.org]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. MTT (Assay protocol [protocols.io]

- 9. bio-protocol.org [bio-protocol.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. PDB-101: Molecule of the Month: Cytochrome bc1 [pdb101.rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. molbiolcell.org [molbiolcell.org]

- 14. researchgate.net [researchgate.net]

Unraveling the Biological Role of 4-Hydroxy-6-methylnicotinic Acid: A Technical Guide to Putative Mechanisms and Future Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-6-methylnicotinic acid is a pyridine carboxylic acid derivative with a currently uncharacterized mechanism of action in biological systems. Despite its structural similarity to biologically active compounds such as nicotinic acid and its metabolites, a comprehensive understanding of its specific molecular targets and signaling pathways remains elusive. This technical guide synthesizes the available, albeit limited, information on related compounds to propose putative mechanisms of action for this compound. We explore its potential roles in microbial metabolic pathways, as a ligand for nicotinic acid receptors, and as a potential enzyme inhibitor. This document aims to provide a foundational resource for researchers by detailing hypothetical signaling pathways, presenting relevant data from analogous compounds, and outlining comprehensive experimental protocols to facilitate future investigations into the biological significance of this compound.

Introduction

This compound is a small organic molecule whose biological functions are largely unexplored. Publicly available information is primarily confined to its chemical properties and commercial availability. However, the structural motifs present in this compound, namely the pyridine ring and the carboxylic acid group, are features of numerous bioactive molecules, suggesting the potential for significant biological activity. This guide will delve into hypothetical mechanisms of action based on the known biological roles of structurally similar compounds.

Putative Mechanism of Action I: Involvement in Microbial Nicotinic Acid Degradation

Microorganisms have evolved diverse metabolic pathways to utilize pyridine derivatives as carbon and nitrogen sources. A common initial step in the degradation of nicotinic acid and its derivatives is hydroxylation.

Hypothetical Role: this compound may act as a metabolic intermediate, a substrate for further enzymatic modification, or an inhibitor of key enzymes within these degradation pathways. Bacterial strains have been identified that degrade 6-methylnicotinic acid, with initial hydroxylation occurring at the C2 position.[1][2] While hydroxylation at the C4 position of 6-methylnicotinic acid has not been documented, it represents a plausible biochemical transformation.

Proposed Signaling Pathway: Microbial Degradation

The following diagram illustrates a hypothetical pathway for the microbial degradation of 6-methylnicotinic acid, indicating the potential position of this compound.

References

Spectroscopic Profile of 4-Hydroxy-6-methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methylnicotinic acid (CAS No: 67367-33-3), a pyridine derivative of interest in medicinal chemistry and drug development. This document details its predicted and known spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in research and development settings.

Core Spectroscopic Data

The structural elucidation of this compound, a molecule with the chemical formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol , is reliant on a combination of modern spectroscopic techniques. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of data derived from closely related compounds and predicted values, alongside confirmed mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data is based on the analysis of the closely related compound, methyl 4-hydroxy-6-methylnicotinate, and predictive models.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to reveal the chemical environment of the protons in the molecule. The predicted chemical shifts (in ppm) in a solvent like DMSO-d₆ are summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | -COOH |

| ~11.5 | Broad Singlet | 1H | -OH |

| ~7.9 | Singlet | 1H | H-2 (Pyridine ring) |

| ~6.2 | Singlet | 1H | H-5 (Pyridine ring) |

| ~2.3 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts are presented below.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | -COOH |

| ~165 | C-4 |

| ~155 | C-6 |

| ~145 | C-2 |

| ~115 | C-3 |

| ~110 | C-5 |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted based on the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | O-H stretch (Phenolic) |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| 1720-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1620-1580 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| 1450-1350 | Medium | C-H bending |

| 1300-1200 | Medium | C-O stretching |

| ~900 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

| Parameter | Value | Source |

| Molecular Weight | 153.14 g/mol | [Computed by PubChem][1] |

| Exact Mass | 153.0426 g/mol | [Computed by PubChem][1] |

| Monoisotopic Mass | 153.042593085 Da | [Computed by PubChem][1] |

Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 154.0504 would be expected. Key fragmentation pathways would likely involve the loss of H₂O (m/z 136.0398) and CO₂ (m/z 110.0606) from the carboxylic acid group.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH indicator).

-

Transfer the solution into a 5 mm NMR tube.

-

-

Data Acquisition (¹H NMR):

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Relaxation delay: 1.0 s

-

Acquisition time: ~4 s

-

Spectral width: -2 to 16 ppm

-

-

-

Data Acquisition (¹³C NMR):

-

Use the same spectrometer.

-

Typical parameters:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024 or more (due to low natural abundance of ¹³C)

-

Relaxation delay: 2.0 s

-

Spectral width: -10 to 220 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

FT-IR Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) of the FT-IR spectrometer is clean.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Record the spectrum over the mid-IR range of 4000-400 cm⁻¹.

-

Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and methanol.

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

-

-

Liquid Chromatography (LC) Conditions (for separation if needed):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

-

Flow rate: 0.2-0.4 mL/min.

-

Injection volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Conditions (Electrospray Ionization - ESI):

-

Ionization mode: Positive (to observe [M+H]⁺) and/or Negative (to observe [M-H]⁻).

-

Capillary voltage: 3-4 kV.

-

Drying gas flow: 8-12 L/min.

-

Drying gas temperature: 300-350 °C.

-

Nebulizer pressure: 30-50 psi.

-

Scan range: m/z 50-300.

-

For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 154.05) and apply a collision energy to induce fragmentation.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

References

Solubility Profile of 4-Hydroxy-6-methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-6-methylnicotinic acid (CAS No: 67367-33-3), a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its application in reaction chemistry, formulation development, and analytical method design. While specific quantitative experimental data on the solubility of this compound in a range of solvents is not extensively documented in publicly available literature, this guide consolidates qualitative information from various sources and provides a standardized experimental protocol for its determination.

Predicted Solubility of this compound

Based on the molecular structure of this compound, which features both a polar carboxylic acid group and a hydroxyl group, as well as a pyridine ring capable of hydrogen bonding, a qualitative prediction of its solubility in common laboratory solvents can be made. The compound is expected to exhibit higher solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents. The following table summarizes these predictions.

| Solvent | Solvent Type | Predicted Solubility |

| Water | Polar Protic | High |

| Methanol | Polar Protic | High |

| Ethanol | Polar Protic | Medium |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |

| Acetone | Polar Aprotic | Medium |

| Dichloromethane (DCM) | Halogenated | Low |

| Chloroform | Halogenated | Low |

| Ethyl Acetate | Ester | Low |

| Toluene | Aromatic | Insoluble |

| Hexane | Nonpolar | Insoluble |

Disclaimer: The data presented in this table is predicted based on chemical principles and qualitative observations from synthetic procedures. For precise quantitative values, experimental determination is required.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

To each vial, add a known volume of the selected solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Signaling Pathways and Logical Relationships

As this compound is primarily a chemical intermediate, its direct involvement in specific signaling pathways is not a primary area of research. However, understanding its solubility is a critical logical step in the workflow of its use in synthesizing more complex, biologically active molecules. The following diagram illustrates this logical relationship.

4-Hydroxy-6-methylnicotinic Acid: A Technical Guide to Thermal Stability and Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal properties of 4-Hydroxy-6-methylnicotinic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document summarizes its melting point and discusses its thermal stability, offering insights into the experimental methodologies used to determine these crucial parameters.

Core Physicochemical Data

The melting point is a critical parameter for the characterization and purity assessment of a solid compound. For this compound, the available data indicates a relatively high melting point, suggesting significant intermolecular forces within its crystalline structure.

| Parameter | Value | Source |

| Melting Point | 263-265 °C | [1] |

Experimental Protocols for Thermal Analysis

The determination of melting point and thermal stability is primarily accomplished through two key thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It is widely employed to determine the melting point, enthalpy of fusion, and to study phase transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate. A typical heating rate for melting point determination is 10 °C/min. An inert nitrogen atmosphere is maintained to prevent oxidative degradation.

-

Data Acquisition: The DSC instrument heats the sample and reference pans at a linear rate. The differential heat flow required to maintain both the sample and reference at the same temperature is recorded.

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. An endothermic peak is observed during melting. The onset temperature of this peak is typically reported as the melting point. The area under the peak can be integrated to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan, commonly made of platinum or alumina.

-

Instrument Setup: The pan is placed onto the TGA's sensitive microbalance within a furnace. The desired temperature program and atmosphere (e.g., nitrogen or air) are set. A typical TGA experiment involves heating the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 or 20 °C/min).

-

Data Acquisition: The instrument continuously monitors and records the sample's mass as the temperature increases.

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is often taken as the decomposition temperature. The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures at which the rate of mass loss is maximal. Studies on the parent compound, nicotinic acid, show a multi-stage decomposition process involving sublimation, melting, and evaporation.[1][2]

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

Caption: Workflow for determining the melting point and thermal stability.

References

Technical Guide: 4-Hydroxy-6-methylnicotinic Acid - Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. Always consult the specific SDS for the most accurate and up-to-date information before handling this chemical.

Introduction

4-Hydroxy-6-methylnicotinic acid is a heterocyclic compound with potential applications in pharmaceutical research and development. As with any chemical substance, a thorough understanding of its safety, handling, and toxicological properties is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a consolidated overview of the available safety and handling information for this compound.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

Source: PubChem CID 10702014[1]

Table 2: GHS Hazard Statements and Pictogram

| Pictogram | Signal Word | Hazard Statements |

| ! | Warning | H315: Causes skin irritation.[1] |

| H319: Causes serious eye irritation.[1] | ||

| H335: May cause respiratory irritation.[1] |

The GHS classification indicates that this compound can cause significant irritation upon contact with the skin and eyes, and may lead to respiratory irritation if inhaled.

Caption: GHS Hazard Communication Workflow for this compound.

Toxicity Information

A comprehensive search of publicly available toxicological databases and literature has been conducted.

Quantitative Toxicity Data: There is currently no publicly available quantitative toxicity data , such as LD50 (Lethal Dose, 50%) for oral or dermal routes, or LC50 (Lethal Concentration, 50%) for inhalation, for this compound.

Toxicokinetics and Mechanism of Toxicity: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems is not available. The specific mechanism by which it exerts its irritant effects has not been elucidated in the reviewed literature.

Toxicity of Related Compounds: Studies on nicotinic acid and its derivatives indicate that at high doses, adverse effects can include gastrointestinal issues and potential liver toxicity.[2][3][4] However, it is crucial to note that these findings may not be directly applicable to this compound due to differences in chemical structure.

Safe Handling and Experimental Protocols

Given the irritant nature of this compound, strict adherence to safe handling protocols is mandatory. The following workflow is based on standard laboratory practices for handling hazardous chemicals and the GHS precautionary statements associated with this compound.

Caption: Safe Handling Workflow for this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator may be necessary.

Handling Procedures

-

Avoid generating dust.

-

Use in a well-ventilated place.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties. While quantitative toxicity data is currently lacking, the available GHS classification provides a clear basis for implementing appropriate safety measures. Researchers, scientists, and drug development professionals must adhere to the handling and safety protocols outlined in this guide and the compound's specific Safety Data Sheet to ensure a safe working environment. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

- 1. 4-Hydroxy-6-methyl-nicotinic acid | C7H7NO3 | CID 10702014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Toxicity of nicotinic acid and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. crnusa.org [crnusa.org]

- 4. Niacin Toxicity - Nutritional Disorders - Merck Manual Professional Edition [merckmanuals.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxy-6-methylnicotinic Acid from 4-Hydroxy-6-methyl-2-pyrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylnicotinic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its pyridine core, substituted with hydroxyl and methyl groups, offers multiple sites for further chemical modification, making it an attractive starting material in drug discovery and development. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound from the readily available starting material, 4-hydroxy-6-methyl-2-pyrone. The described synthesis involves a ring transformation reaction where the pyrone ring is opened and subsequently recyclized in the presence of an amine, typically ammonia, to form the desired pyridine derivative.

Reaction Principle and Mechanism

The conversion of 4-hydroxy-6-methyl-2-pyrone to this compound is a nucleophilic addition-elimination reaction followed by an intramolecular cyclization and dehydration. The reaction mechanism initiates with the nucleophilic attack of an amine (in this case, ammonia or an ammonia equivalent) at the electrophilic C-6 position of the pyrone ring.[1] This leads to the opening of the lactone ring, forming an intermediate acyclic amide. Subsequent intramolecular condensation between the newly formed amide and the ketone group, followed by dehydration, results in the formation of the stable aromatic pyridine ring.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound from 4-hydroxy-6-methyl-2-pyrone. While microwave-assisted synthesis with specific primary amines has been shown to be effective for analogous compounds, this protocol describes a conventional heating method using aqueous ammonia.[2]

Materials:

-

4-Hydroxy-6-methyl-2-pyrone

-

Aqueous ammonia (28-30%)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Activated carbon

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 12.6 g (0.1 mol) of 4-hydroxy-6-methyl-2-pyrone.

-

Addition of Reagent: To the flask, add 100 mL of concentrated aqueous ammonia (28-30%).

-

Reaction: Heat the mixture to reflux with constant stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of concentrated hydrochloric acid under constant stirring in an ice bath until the pH reaches approximately 3-4. The product will precipitate out of the solution.

-

Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with cold deionized water (2 x 50 mL).

-

Purification: Transfer the crude product to a beaker containing 150 mL of ethanol. Add a small amount of activated carbon and heat the mixture to boiling with stirring for 15 minutes. Hot filter the solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

-

Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-Hydroxy-6-methyl-2-pyrone | 12.6 g (0.1 mol) |

| Aqueous Ammonia (28-30%) | 100 mL |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Yield and Purity | |

| Theoretical Yield | 15.3 g |

| Expected Practical Yield | 70-80% |

| Appearance | White to off-white crystalline solid |

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood.

-

Concentrated aqueous ammonia and hydrochloric acid are corrosive and have pungent fumes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals with care and follow standard laboratory safety procedures.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound from 4-hydroxy-6-methyl-2-pyrone. This transformation is a key step in accessing a versatile building block for the development of novel pharmaceutical compounds. The straightforward procedure and readily available starting materials make this synthesis amenable to various research and development settings. Further optimization of reaction conditions, such as temperature, reaction time, and concentration, may lead to improved yields and purity.

References

Step-by-step protocol for 4-Hydroxy-6-methylnicotinic acid synthesis.

For Research Use Only. Not for diagnostic or therapeutic use.

This document provides a detailed two-step protocol for the synthesis of 4-Hydroxy-6-methylnicotinic acid (CAS: 67367-33-3). The synthesis proceeds via a Guareschi-Thorpe condensation to form a cyanopyridone intermediate, followed by acid-catalyzed hydrolysis to yield the final product.

Safety Precautions

Hazard Assessment: The final product, this compound, is classified as a skin and eye irritant and may cause respiratory irritation. Reactants and solvents used in this protocol, such as ethyl acetoacetate, cyanoacetamide, piperidine, and concentrated sulfuric acid, have their own specific hazards. Concentrated sulfuric acid is highly corrosive. Piperidine is flammable, toxic, and corrosive.

Personal Protective Equipment (PPE): At all stages of this protocol, researchers must wear appropriate PPE, including:

-

Chemical-resistant gloves (nitrile or neoprene)

-

Safety goggles or a face shield

-

A flame-resistant lab coat

-

Closed-toe shoes

Work Environment: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust. An emergency eyewash station and safety shower must be readily accessible.

Synthetic Workflow

The synthesis is a two-step process starting from common laboratory reagents.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dihydroxy-6-methyl-3-pyridinecarbonitrile (Intermediate)

This procedure is adapted from the synthesis of analogous 3-cyano-2-pyridones.[1] The reaction involves the base-catalyzed condensation of ethyl acetoacetate and cyanoacetamide.

Reagents and Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Molar Ratio |

|---|---|---|---|---|

| Ethyl acetoacetate | 130.14 | 13.0 g (11.8 mL) | 0.10 | 1.0 |

| Cyanoacetamide | 84.08 | 8.4 g | 0.10 | 1.0 |

| Piperidine | 85.15 | 1.0 mL | ~0.01 | 0.1 |

| Ethanol (95%) | 46.07 | 50 mL | - | - |

| Hydrochloric acid (conc.) | 36.46 | As needed | - | - |

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

To the flask, add ethanol (50 mL), ethyl acetoacetate (13.0 g), and cyanoacetamide (8.4 g).

-

Stir the mixture to dissolve the solids.

-

Add piperidine (1.0 mL) to the solution. The piperidine acts as a base catalyst.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. A precipitate should form.

-

Acidify the cooled mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. This will ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with two portions of cold water (2x 20 mL) and then with a small amount of cold ethanol.

-

Dry the product, 2,4-dihydroxy-6-methyl-3-pyridinecarbonitrile, in a vacuum oven. The product is used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the acid-catalyzed hydrolysis of the nitrile group of the intermediate to a carboxylic acid.[2]

Reagents and Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Molar Ratio |

|---|---|---|---|---|

| 2,4-Dihydroxy-6-methyl-3-pyridinecarbonitrile | 150.14 | 15.0 g | 0.10 | 1.0 |

| Sulfuric Acid (98%) | 98.08 | 50 mL | ~0.92 | 9.2 |

| Deionized Water | 18.02 | 50 mL | - | - |

Procedure:

-

Caution: This step involves the addition of concentrated acid to water and generates significant heat. Perform this in a fume hood and add the acid slowly while cooling.

-